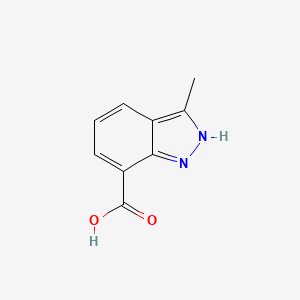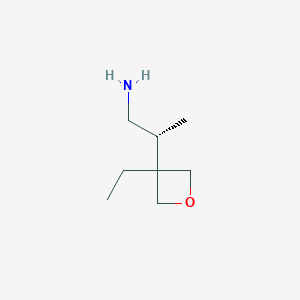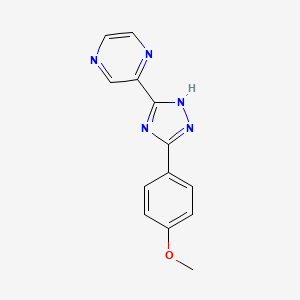![molecular formula C18H17BrN2O3S B2693314 (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1325684-47-6](/img/structure/B2693314.png)
(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17BrN2O3S and its molecular weight is 421.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The compound's synthesis typically involves multi-step reactions that include the formation of intermediate structures before achieving the final product.
Key steps often include bromination of furan, coupling reactions to introduce the benzothiazole moiety, and piperidinylation.
Industrial Production Methods
Large-scale production necessitates optimization of reaction conditions, including solvent choice, temperature control, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo a variety of reactions including:
Oxidation: : Reacting with strong oxidizing agents.
Reduction: : Reacting with reducing agents to modify functional groups.
Substitution: : Particularly, nucleophilic substitution due to the presence of the bromine atom.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
Major products vary depending on the reaction but include derivatives where the bromine has been replaced or additional functional groups have been introduced.
Applications De Recherche Scientifique
Chemistry
Used as a building block for synthesizing more complex organic compounds.
Studied for its reactivity and potential to form novel chemical entities.
Biology
Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine
Examined for potential therapeutic applications due to its unique interaction with biological molecules.
Industry
Utilized in materials science for developing new materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism depends on its application, but it generally involves interaction with specific enzymes or receptors.
In antimicrobial studies, it might inhibit bacterial growth by disrupting enzyme function.
In anticancer research, it could interfere with cell division pathways, inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chlorofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone: Chlorine instead of bromine.
(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)morpholin-1-yl)methanone: Piperidine ring replaced with morpholine.
Unique Attributes
The presence of the brominated furan imparts unique reactivity not seen in its chlorinated analogue.
The piperidine ring enhances its interaction with biological targets compared to similar compounds with different cyclic structures.
This compound, with its intricate structure and diverse reactivity, promises a wealth of applications in scientific research and industry, driving forward our understanding and capability in various domains.
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-11-3-2-4-14-16(11)20-18(25-14)23-12-7-9-21(10-8-12)17(22)13-5-6-15(19)24-13/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQANVRJPTVVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)
![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)
![1-(2,6-Difluorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea](/img/structure/B2693239.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/new.no-structure.jpg)
![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2693242.png)
![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)

![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl furan-2-carboxylate](/img/structure/B2693246.png)

![2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2693248.png)

![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)
![N-(3,4-difluorophenyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2693251.png)

